6-methoxy-2-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl}-1H-indole
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1H-indole group, a 1,2,4-triazole group, a sulfonyl group, and a piperidinyl group . The presence of these functional groups suggests that this compound could have a variety of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1H-indole group could be introduced through a Fischer indole synthesis, while the 1,2,4-triazole group could be introduced through a Huisgen [3+2] cycloaddition . The sulfonyl group could be introduced through a sulfonation reaction, and the piperidinyl group could be introduced through a reductive amination .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The 1H-indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2,4-triazole group is a five-membered ring containing three nitrogen atoms. The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom. The piperidinyl group is a six-membered ring containing one nitrogen atom .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the 1H-indole group could undergo electrophilic aromatic substitution reactions, while the 1,2,4-triazole group could participate in nucleophilic substitution reactions. The sulfonyl group could undergo reactions with nucleophiles, and the piperidinyl group could undergo reactions with electrophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, the presence of the 1H-indole and 1,2,4-triazole groups could contribute to the compound’s aromaticity and potentially its UV/Vis absorption properties. The sulfonyl group could contribute to the compound’s polarity and solubility in polar solvents .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely and are crucial in determining the bioavailability of these compounds .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects can be diverse, ranging from inhibition of viral replication to reduction of inflammation and more .
Safety and Hazards
Future Directions
Future research could focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and evaluating its potential uses. For example, if the compound shows promising biological activity, it could be further optimized for increased potency, selectivity, and improved pharmacokinetic properties .
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-22-11-19-21-18(22)28(25,26)14-5-7-23(8-6-14)17(24)16-9-12-3-4-13(27-2)10-15(12)20-16/h3-4,9-11,14,20H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIUCGDVKYQDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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